5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one
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Overview
Description
5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[76002,6011,15]pentadeca-2,5,9-trien-7-one is a complex organic compound that features a unique structure incorporating multiple rings and heteroatoms
Preparation Methods
The synthesis of 5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the fluoropyridine moiety, followed by its incorporation into the larger tetracyclic structure. Reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoropyridine moiety enhances its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds include other fluoropyridine derivatives and tetracyclic structures. Compared to these, 5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20ClFN6O |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
5-chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C23H20ClFN6O/c1-29-22(32)19-20(24)30(28-21(19)31-17-6-2-5-16(17)27-23(29)31)12-13-8-10-14(11-9-13)15-4-3-7-18(25)26-15/h3-4,7-11,16-17H,2,5-6,12H2,1H3 |
InChI Key |
YSCXUVDHFWPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)Cl |
Origin of Product |
United States |
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